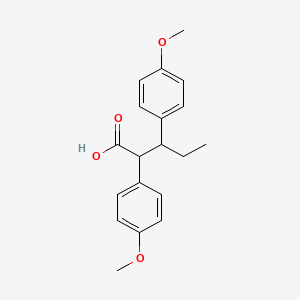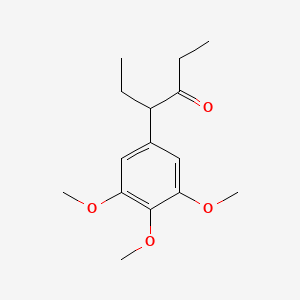
(1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyano group and a tert-butyloxycarbonyl (Boc) protected amino group, making it a valuable intermediate in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. Techniques such as microwave irradiation and the use of solid supports like aluminum oxide can enhance reaction rates and product yields .
Analyse Chemischer Reaktionen
Types of Reactions
(1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
(1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, dyes, and other functional materials.
Wirkmechanismus
The mechanism by which (1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- exerts its effects involves its functional groups. The cyano group can participate in various chemical reactions, while the Boc-protected amino group can be deprotected under acidic conditions to reveal a free amine, which can then engage in further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S,5S)-N-{(1S)-1-Cyano-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl}-6,6-dimethyl-3-[3-methyl-N-(trifluoroacetyl)-L-valyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide
- 5-Amino-pyrazoles
Uniqueness
(1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- is unique due to its combination of a cyano group and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H16N2O3 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
tert-butyl N-(1-cyano-1-hydroxypropan-2-yl)carbamate |
InChI |
InChI=1S/C9H16N2O3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6-7,12H,1-4H3,(H,11,13) |
InChI-Schlüssel |
UQQLQRJZABVGGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C#N)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)


![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)




![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)


